3,5-Dimethoxyphenylmagnesium chloride is an organometallic compound belonging to the class of Grignard reagents. It has the molecular formula and is characterized by a phenyl group substituted with two methoxy groups at the 3 and 5 positions. This compound is typically utilized in organic synthesis due to its ability to form new carbon-carbon bonds, making it a valuable reagent in the preparation of complex organic molecules, including pharmaceuticals and natural products .
3,5-DMMgCl is a flammable and reactive compound. It reacts violently with water to form flammable hydrogen gas and can ignite spontaneously upon contact with air. It is also a strong skin and eye irritant [].
Here are some safety precautions to consider when handling 3,5-DMMgCl:
Here are some areas where 3,5-DMGCl is used in scientific research:
3,5-DMGCl can be used as a nucleophilic reagent in various reactions to form new carbon-carbon bonds. For example, it can react with aldehydes and ketones to form alcohols, or with aryl halides to form biaryl compounds [, ].
3,5-DMGCl is a Grignard reagent, a type of organometallic compound formed by the reaction of a magnesium metal with an organic halide. Grignard reagents are versatile nucleophiles used in various organic synthesis reactions [].
3,5-DMGCl can be used as a model compound to study the mechanisms of nucleophilic reactions. Its well-defined structure and reactivity make it a valuable tool for understanding reaction pathways [].
3,5-Dimethoxyphenylmagnesium chloride primarily undergoes nucleophilic addition reactions. In these reactions, it acts as a nucleophile, reacting with electrophilic centers such as carbonyl groups in aldehydes and ketones to yield alcohols. The compound can also participate in substitution reactions, where it reacts with halides to form new carbon-carbon bonds. Additionally, it is used in coupling reactions to synthesize biaryl compounds .
While specific biological activities of 3,5-dimethoxyphenylmagnesium chloride are not extensively documented, compounds containing similar structural motifs often exhibit various biological properties. The presence of methoxy groups can influence the electronic properties of the molecule, potentially affecting its interaction with biological targets. Research into related compounds suggests that they may have applications in medicinal chemistry, particularly in synthesizing bioactive compounds .
The synthesis of 3,5-dimethoxyphenylmagnesium chloride typically involves the reaction of 1-bromo-3,5-dimethoxybenzene with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction conditions generally require careful control of temperature and moisture to ensure successful formation of the Grignard reagent.
3,5-Dimethoxyphenylmagnesium chloride is widely used in various fields:
Interaction studies involving 3,5-dimethoxyphenylmagnesium chloride focus on its reactivity with various electrophiles. The compound's ability to interact with carbonyl groups and halides makes it an essential tool in organic synthesis. Further studies may explore its interactions in biological systems or its potential as a precursor for more complex structures .
Several compounds exhibit structural similarities to 3,5-dimethoxyphenylmagnesium chloride. These include:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Phenylmagnesium Bromide | Simple phenyl group without methoxy substitutions | Lacks electronic modulation from methoxy groups |
3,4-Dimethoxyphenylmagnesium Bromide | Similar structure but different substitution pattern | Different electronic properties due to substitution |
4-Methoxyphenylmagnesium Chloride | Contains one methoxy group | Variation in reactivity due to single substitution |
The uniqueness of 3,5-dimethoxyphenylmagnesium chloride lies in its specific substitution pattern that influences its reactivity and selectivity during
Continuous flow microreactors address traditional batch limitations by enhancing heat dissipation and reducing side reactions. In a fluidized bed reactor, magnesium particulates react with 3,5-dimethoxyphenyl chloride in tetrahydrofuran (THF), achieving >90% conversion at residence times under 10 minutes. The exothermic Grignard formation (ΔH ≈ −80 kJ/mol) is managed via oil-cooled jackets, maintaining temperatures below THF’s boiling point (66°C). Fraunhofer IMM’s pilot-scale system demonstrated scalability to 20 L/h throughput, with yields consistently exceeding 85% for aryl halides. Key advantages include:
Parameter | Batch Reactor | Flow Microreactor |
---|---|---|
Reaction Time | 2–6 hours | 5–15 minutes |
Byproduct Formation | 15–20% | <5% |
Temperature Control | Challenging | Precise (±2°C) |
Magnesium Utilization | 60–70% | 95–98% |
This method eliminates Wurtz coupling by minimizing halide-Grignard contact time, critical for preserving reagent integrity.
Protecting-group-free synthesis using iodine-lithium exchange enables direct functionalization of ketone-bearing substrates. In a flow-microreactor, 3,5-dimethoxyphenyl iodide undergoes rapid exchange with mesityllithium (0.003 s residence time), generating an aryllithium intermediate that reacts with electrophiles without ketone protection. This approach achieved 92% yield in Pauciflorol F intermediates, avoiding traditional silylation steps. The protocol’s success hinges on:
Packed-bed reactors with activated magnesium turnings enable continuous Grignard synthesis. A stainless-steel column (41 cm × 0.9 cm) loaded with magnesium (23–27 g) achieves 89–100% yield at 0.5–1.0 M concentrations. Ethyl bromide or iodine activators initiate the reaction, while THF’s coordinating properties prevent magnesium passivation. Key operational data:
Condition | Value |
---|---|
Flow Rate | 5–10 mL/min |
Temperature | 50–60°C (initiation) |
Magnesium Replenishment | Every 30 minutes |
Maximum Throughput | 1.2 kg/day (pilot scale) |
This system facilitated multi-gram syntheses of 3,5-dimethoxyphenyl 2-heptyl ketone, a precursor to anti-inflammatory resorcinols.
N-Heterocyclic carbene (NHC) ligands enhance nickel-catalyzed cross-couplings of 3,5-dimethoxyphenylmagnesium chloride with alcohols. Using [Ir(ppy)₂(dtbbpy)]PF₆ as a photocatalyst, deoxygenative alkylation forms C(sp³)–C(sp³) bonds in strained systems (e.g., spirocycles) with 78–92% yields. The mechanism involves:
This method expands access to three-dimensional molecular architectures, critical in CNS drug discovery.
3,5-Dimethoxyphenylmagnesium chloride represents a versatile organometallic reagent that has gained significant attention in modern organic synthesis, particularly for carbon-carbon bond formation reactions [1] [2]. This Grignard reagent participates effectively in cross-coupling reactions that generate carbon-carbon bonds between sp³-hybridized carbon centers, offering synthetic chemists powerful tools for constructing complex molecular frameworks [3] [4].
The fundamental mechanism of cross-coupling reactions involving 3,5-dimethoxyphenylmagnesium chloride typically proceeds through several key steps: oxidative addition, transmetalation, and reductive elimination [5] [6]. In the transmetalation step, the 3,5-dimethoxyphenyl group is transferred from magnesium to the transition metal catalyst, forming an organometallic intermediate that subsequently undergoes reductive elimination to form the desired carbon-carbon bond [3] [5].
Recent advances in transition metal catalysis have significantly expanded the scope of cross-coupling reactions involving 3,5-dimethoxyphenylmagnesium chloride [7] [8]. Nickel and palladium catalysts have proven particularly effective for promoting these transformations, allowing for the coupling of this Grignard reagent with various electrophiles under mild conditions [9] [10].
The efficiency of cross-coupling reactions utilizing 3,5-dimethoxyphenylmagnesium chloride is highly dependent on the catalyst system and reaction conditions employed [4] [10]. Table 1 summarizes some representative reaction conditions for cross-coupling reactions involving this Grignard reagent:
Catalyst | Ligand | Solvent | Temperature | Electrophile | Yield (%) |
---|---|---|---|---|---|
Ni(acac)₂ | PCy₃ | THF | 25°C | Alkyl halides | 75-85 |
Pd(OAc)₂ | P(t-Bu)₂Me | t-amyl alcohol | 25°C | Alkyl bromides | 80-90 |
Fe(acac)₃ | TMEDA | THF/NMP | 25°C | Aryl chlorides | 65-75 |
Cu(OTf)₂ | 1-phenylpropyne | THF | 0°C | Alkyl chlorides | 70-80 |
The use of additives such as 1,3-butadiene or N-methyl-2-pyrrolidinone (NMP) has been shown to significantly enhance the efficiency of these cross-coupling reactions by stabilizing catalytically active species and preventing undesired side reactions such as β-hydride elimination [3] [10].
The construction of azaspiro[3.5]nonane frameworks represents an important application of 3,5-dimethoxyphenylmagnesium chloride in organic synthesis [11] . These spirocyclic structures are prevalent in numerous bioactive compounds and serve as valuable synthetic intermediates in pharmaceutical research [13].
3,5-Dimethoxyphenylmagnesium chloride participates in the construction of azaspiro[3.5]nonane frameworks through several synthetic approaches [11] [13]. One common strategy involves the addition of this Grignard reagent to appropriately functionalized cyclic imines or lactams, followed by subsequent cyclization reactions to form the spirocyclic core structure .
The reaction typically begins with the nucleophilic addition of 3,5-dimethoxyphenylmagnesium chloride to an electrophilic carbon center, such as a carbonyl group or an imine, generating an intermediate that can undergo further transformations to construct the spirocyclic framework [11] [13]. The presence of the 3,5-dimethoxy substituents on the phenyl ring can influence both the reactivity and stereoselectivity of these transformations .
Several methodologies have been developed for the construction of azaspiro[3.5]nonane frameworks using 3,5-dimethoxyphenylmagnesium chloride [11] . These include:
The choice of methodology depends on the specific structural features desired in the final azaspiro[3.5]nonane product, as well as considerations of stereoselectivity and functional group compatibility [11] . The 3,5-dimethoxy substituents on the phenyl ring can provide additional sites for further functionalization, enhancing the synthetic utility of these spirocyclic frameworks .
3,5-Dimethoxyphenylmagnesium chloride has played a crucial role in the formal total synthesis of several bioactive natural products, most notably Pauciflorol F [15] [16]. Pauciflorol F is a polyphenolic natural product derived from resveratrol with potential therapeutic applications, making it an attractive synthetic target [15] [16].
The formal total synthesis of Pauciflorol F utilizing 3,5-dimethoxyphenylmagnesium chloride demonstrates the utility of this reagent in constructing complex molecular architectures [15] [16]. The synthetic route involves the reaction of 3,5-dimethoxyphenylmagnesium chloride with copper cyanide to form a cuprate intermediate, which then undergoes reaction with 4-methoxyphenylacetyl chloride [15] [16].
This key transformation provides access to 1-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone, which serves as a crucial intermediate in the synthesis pathway [15] [16]. The subsequent steps involve the formation of an indenone structure, which is then converted to Pauciflorol F through additional transformations [15] [16].
The formal total synthesis of Pauciflorol F utilizing 3,5-dimethoxyphenylmagnesium chloride can be summarized as follows:
This synthetic route highlights the versatility of 3,5-dimethoxyphenylmagnesium chloride in constructing complex molecular frameworks and its utility in natural product synthesis [15] [16]. The overall yield of this synthetic approach is approximately 50%, making it an efficient route to access Pauciflorol F [15] [16].
3,5-Dimethoxyphenylmagnesium chloride has been employed in diastereoselective approaches to construct tetramethylene scaffolds, which are important structural motifs in various natural products and bioactive compounds [4] [17]. The diastereoselective formation of carbon-carbon bonds using this Grignard reagent allows for the controlled construction of stereodefined tetramethylene frameworks [4] [17].
The diastereoselective approaches typically involve the addition of 3,5-dimethoxyphenylmagnesium chloride to chiral substrates or the use of chiral catalysts to control the stereochemical outcome of the reaction [4] [17]. The presence of the 3,5-dimethoxy substituents on the phenyl ring can influence the stereoselectivity through steric and electronic effects [4] [18].
One notable approach involves the diastereoselective Grignard reaction where 3,5-dimethoxyphenylmagnesium chloride reacts with chiral esters or aldehydes to form secondary alcohols with high diastereoselectivity [17] [18]. The stereochemical outcome is often influenced by the presence of a quaternary center adjacent to the carbonyl group, which creates a steric bias that directs the approach of the Grignard reagent [17] [18].
Several factors influence the diastereoselectivity of reactions involving 3,5-dimethoxyphenylmagnesium chloride in the construction of tetramethylene scaffolds [4] [17]:
By carefully controlling these factors, synthetic chemists can achieve high levels of diastereoselectivity in the construction of tetramethylene scaffolds using 3,5-dimethoxyphenylmagnesium chloride [4] [17]. This has enabled the synthesis of complex natural products and pharmaceutical intermediates with defined stereochemistry [17] [18].